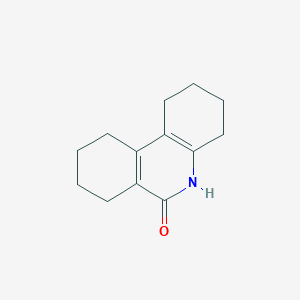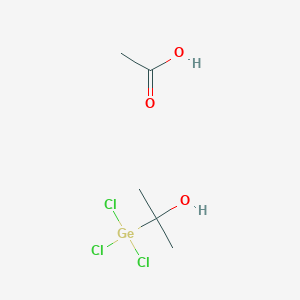![molecular formula C16H16O2S B14717670 1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene CAS No. 21309-11-5](/img/structure/B14717670.png)
1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene is an organic compound with the molecular formula C16H16O2S It is a derivative of benzene, featuring a methyl group and a phenylsulfonyl-substituted cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene typically involves the reaction of 1-methyl-4-bromobenzene with phenylsulfonylcyclopropane under specific conditions. The reaction is often catalyzed by palladium complexes in the presence of a base such as potassium carbonate. The process may involve a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl and phenylsulfonyl groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclopropyl derivatives with reduced functional groups.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene involves its interaction with specific molecular targets. The phenylsulfonyl group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The cyclopropyl group may also contribute to the compound’s stability and reactivity by introducing ring strain and unique electronic properties.
Comparación Con Compuestos Similares
Phenyl p-tolyl sulfone: Similar structure but lacks the cyclopropyl group.
4-Methyldiphenyl sulfone: Similar structure but with different substituents on the benzene ring.
Uniqueness: 1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene is unique due to the presence of both the phenylsulfonyl and cyclopropyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
21309-11-5 |
|---|---|
Fórmula molecular |
C16H16O2S |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
1-[2-(benzenesulfonyl)cyclopropyl]-4-methylbenzene |
InChI |
InChI=1S/C16H16O2S/c1-12-7-9-13(10-8-12)15-11-16(15)19(17,18)14-5-3-2-4-6-14/h2-10,15-16H,11H2,1H3 |
Clave InChI |
YKTQELFIJHUJQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CC2S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


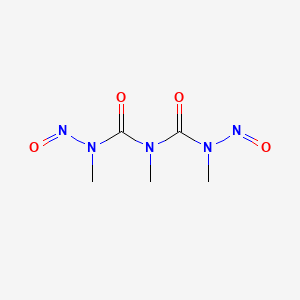
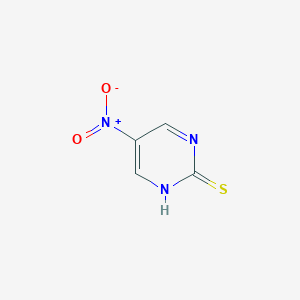
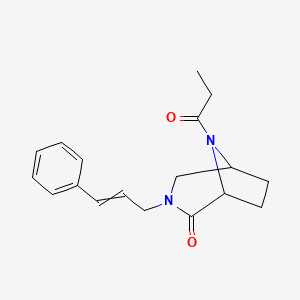
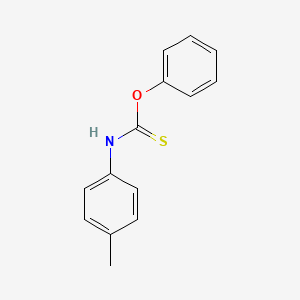

![7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14717618.png)
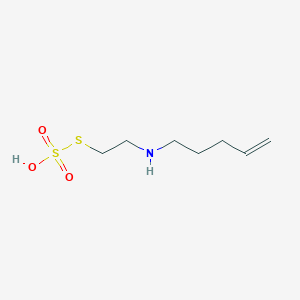
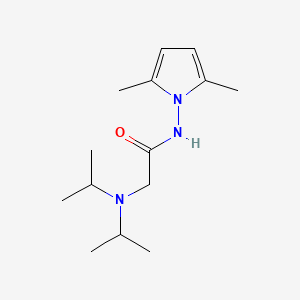
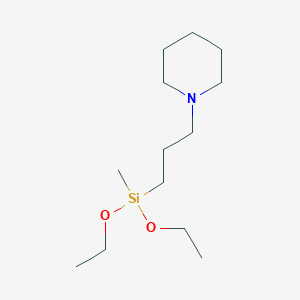
![2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14717637.png)
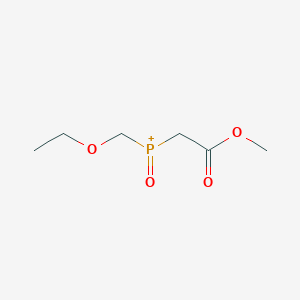
![1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol](/img/structure/B14717640.png)
